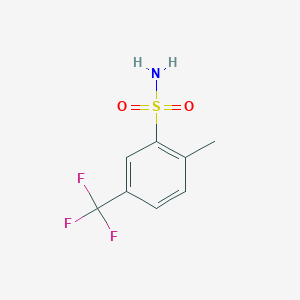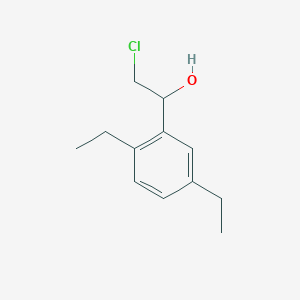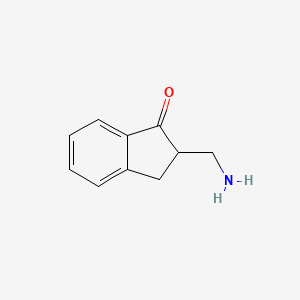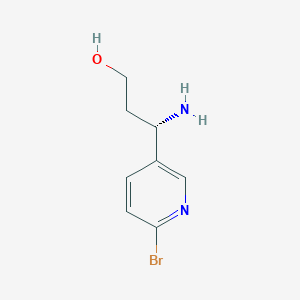![molecular formula C7H12F3NO B13270343 3-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13270343.png)
3-[(Trifluoromethoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Trifluoromethoxy)methyl]piperidine is an organic compound characterized by a piperidine ring substituted with a trifluoromethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trifluoromethoxy)methyl]piperidine typically involves the introduction of the trifluoromethoxy group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a trifluoromethoxy methylating agent under basic conditions. For example, the reaction of 3-hydroxymethylpiperidine with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine can yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-[(Trifluoromethoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the trifluoromethoxy group to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Trifluoromethanesulfonic anhydride, triethylamine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
3-[(Trifluoromethoxy)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(Trifluoromethoxy)methyl]piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 3-[(Trifluoromethyl)methyl]piperidine
- 3-[(Methoxy)methyl]piperidine
- 3-[(Chloromethyl)piperidine]
Comparison: 3-[(Trifluoromethoxy)methyl]piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. Compared to 3-[(Trifluoromethyl)methyl]piperidine, the trifluoromethoxy group provides additional oxygen, potentially enhancing hydrogen bonding interactions. Compared to 3-[(Methoxy)methyl]piperidine, the trifluoromethoxy group increases the compound’s lipophilicity and metabolic stability. The presence of fluorine atoms can also influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3-(trifluoromethoxymethyl)piperidine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-2-1-3-11-4-6/h6,11H,1-5H2 |
InChI Key |
HQLBECTZCPKQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)

![2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13270279.png)



![1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13270299.png)


![N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13270321.png)



![2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13270351.png)
